1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine is a chemical compound with the molecular formula and a molecular weight of 323.48 g/mol. It is classified as a piperazine derivative, which is a common structural motif in various pharmacologically active compounds. The compound is noted for its potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological and psychiatric disorders.
1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine falls under the category of nitrogen heterocycles, specifically piperazines. Piperazines are characterized by their two nitrogen atoms within a six-membered ring structure, which contributes to their diverse biological activities.
The synthesis of 1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine typically involves several steps, including the preparation of intermediates followed by coupling reactions. One common method includes the reaction of diphenylmethyl chloride with piperazine derivatives under basic conditions.
The molecular structure features a piperazine ring substituted at one nitrogen with a 4-aminobutyl group and at another nitrogen with a diphenylmethyl group. This configuration contributes to its unique chemical properties and biological activities.
1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine can undergo various chemical transformations, including:
These reactions are typically performed under controlled conditions to maximize yield and minimize side reactions. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm product identity and purity.
The mechanism of action for 1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine is primarily linked to its interaction with neurotransmitter systems in the brain. It may act as an antagonist or modulator at various receptor sites, particularly those associated with serotonin and dopamine pathways.
Research indicates that compounds with similar structures can exhibit significant binding affinity for serotonin receptors, which may translate into therapeutic effects for mood disorders . Detailed studies involving docking simulations have provided insights into potential binding interactions at the molecular level.
Relevant analyses such as infrared spectroscopy (IR) and ultraviolet-visible spectroscopy (UV-Vis) provide further characterization of its physical properties.
1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine has potential applications in:
The molecule possesses the systematic name 1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine and is alternatively designated as 4-(4-Diphenylmethyl-1-piperazinyl)butylamine or 1-Piperazinebutanamine, 4-(diphenylmethyl)- [2]. Its structural framework comprises:
Table 1: Fundamental Chemical Identifiers of 1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine
Property | Value |
---|---|
CAS Registry Number | 101620-10-4 |
Molecular Formula | C₂₁H₂₉N₃ |
Molecular Weight | 323.48 g/mol |
IUPAC Name | 4-(diphenylmethyl)-1-(4-aminobutyl)piperazine |
Synonyms | 4-(4-Diphenyl-methyl-1-piperazinyl)butylamine; 1-Piperazinebutanamine, 4-(diphenylmethyl)- |
The terminal primary amine (pKa ~10-11) and tertiary piperazine nitrogens (pKa ~7-8 for monoprotonation) create a polybasic character, influencing solubility across physiological pH ranges. The benzhydryl moiety enhances membrane permeability, aligning with Lipinski’s rule parameters for drug-likeness. This balanced amphiphilicity enables traversal of biological barriers while maintaining solubility for in vitro assays [2] [3] [10].
The compound emerged from systematic efforts to optimize benzhydrylpiperazine derivatives for enhanced central nervous system (CNS) activity. The benzhydrylpiperazine scaffold was first explored in the 1970s-1980s with compounds like GBR 12909, a potent dopamine reuptake inhibitor investigated for cocaine addiction and Parkinson’s disease. Researchers hypothesized that extending the structure with an aminobutyl chain could augment interactions with monoamine transporters while improving blood-brain barrier penetration [6] [8].
Synthetic routes typically involve:
Commercial availability through suppliers like Enamine (Ukraine) and Alfa Chemistry (USA) since the early 2000s facilitated broader pharmacological exploration. Patent analyses reveal its incorporation into larger molecular architectures targeting neurodegenerative pathways, particularly as a building block for molecules designed to modulate amyloid-beta processing or dopamine neurotransmission [5] [9].
This molecule exemplifies the strategic application of piperazine scaffolds in drug discovery, leveraging three key attributes:
Structural Versatility: The molecule serves as a synthon for generating chemical libraries. The primary amine enables condensation with carboxylic acids (forming amides), aldehydes (forming Schiff bases), or sulfonyl chlorides, while the piperazine nitrogens can undergo alkylation or acylation. This facilitates rapid exploration of structure-activity relationships (SAR) across therapeutic programs [7] [10].
Target Engagement Diversity: Hybrid derivatives exhibit wide-ranging biological activities:
Table 2: Documented Biological Activities of Derivatives Featuring the 1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine Motif
Biological Activity | Derivative Structural Features | Observed Potency | Research Context |
---|---|---|---|
HDAC6 Inhibition | Hydroxamic acid ZBG attached via linker | IC₅₀ < 100 nM (HDAC6) | Breast cancer metastasis suppression [3] |
Anti-Tubercular | 3-Trifluoromethylphenyl carbamoyl on terminal N | MIC < 3.80 μM (Mtb H37Ra) | ATP synthase targeting [7] |
Cytotoxic (Liver/Breast) | 4-Chlorobenzoyl on piperazine N | GI₅₀ = 1.22–11.62 μM | Multi-cancer cell line screening [10] |
The molecule’s utility persists in contemporary drug design, particularly in developing multifunctional ligands for oncology and CNS disorders, where its modular structure supports rational optimization of potency, selectivity, and druggability [3] [7] [10].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: